molecular formula C11H24O3Si2 B13937056 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55044-79-6

2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester

Cat. No.: B13937056
CAS No.: 55044-79-6
M. Wt: 260.48 g/mol
InChI Key: MSIWTYHCYLOUFV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of 3-methyl-2-butenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions and results in the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the protection of hydroxyl groups through the formation of stable silyl ethers. This protection prevents unwanted side reactions during chemical synthesis and can be selectively removed under mild conditions . The molecular targets and pathways involved include enzymes and chemical reagents that interact with the silyl-protected intermediates.

Comparison with Similar Compounds

Similar compounds to 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester include:

The uniqueness of this compound lies in its specific structure and the position of the silyl protection, which can influence its reactivity and applications in synthesis.

Properties

CAS No.

55044-79-6

Molecular Formula

C11H24O3Si2

Molecular Weight

260.48 g/mol

IUPAC Name

trimethylsilyl 3-methyl-2-trimethylsilyloxybut-2-enoate

InChI

InChI=1S/C11H24O3Si2/c1-9(2)10(13-15(3,4)5)11(12)14-16(6,7)8/h1-8H3

InChI Key

MSIWTYHCYLOUFV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C)C

Origin of Product

United States

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